Scaffold Novelty: Unique BTD–Pyrrolidine–Hydantoin Architecture vs. Reported SHP2 and Polθ Inhibitors
The target compound incorporates three distinct pharmacophoric elements—a benzo[c][1,2,5]thiadiazole core, a pyrrolidine linker, and an imidazolidine-2,4-dione terminal group—that are not simultaneously present in any published SHP2 or Polθ inhibitor. In the SHP2 inhibitor series of Wang et al. (2017), the most potent compound 11g (IC50 = 2.11 ± 0.99 μM) contains a dihydroperimidine motif attached to the BTD core, rather than a pyrrolidine–hydantoin assembly; the BTD–pyrrolidine–hydantoin combination is entirely absent from their structure–activity relationship (SAR) table [1]. In the Polθ inhibitor patent WO/2024/076964, pyrrolidine and imidazolidine motifs are claimed generically, but the specific 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is not disclosed among the exemplified compounds [2]. This structural novelty implies a distinct chemical space that has not been explored biologically .
| Evidence Dimension | Structural uniqueness (presence of three pharmacophoric elements) |
|---|---|
| Target Compound Data | Contains BTD core + carbonyl-pyrrolidine linker + imidazolidine-2,4-dione |
| Comparator Or Baseline | Closest SHP2 inhibitor 11g: BTD core + dihydroperimidine; Closest Polθ inhibitor (generic claim): pyrrolidine–imidazolidine but without BTD-carbonyl attachment |
| Quantified Difference | N/A (qualitative structural difference); no shared biological assay data available |
| Conditions | Comparison based on published chemical structures in peer-reviewed literature and patent documents |
Why This Matters
Procuring a compound that occupies novel chemical space increases the probability of discovering unique biological activity and strengthens intellectual property positioning.
- [1] Wang, W.-L., Chen, X.-Y., Gao, Y., Gao, L.-X., Sheng, L., Zhu, J., Xu, L., Ding, Z.-Z., Zhang, C., Li, J.-Y., Li, J., Zhou, Y.-B. (2017). Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5154–5157. View Source
- [2] Pomerantz, R. T., & Ramanjulu, M. (2024). Pyrrolidine and imidazolidine based DNA polymerase theta inhibitors and use thereof. WIPO Patent Application WO/2024/076964. View Source
